Target Engagement: Norepinephrine N-Methyltransferase Inhibition Compared to Dichlorinated Analogs
The compound is claimed as a norepinephrine N-methyltransferase inhibitor, a target distinct from the monoamine oxidase (MAO) or biogenic amine transporter activity often associated with other 1-aminoindane derivatives [1]. This class of chlorinated 1-aminoindanes, which includes the 4-chloro derivative, is specified for this unique activity. In contrast, 4,5-dichloro-1-aminoindan, a more potent analog within the same patent class, is a competitive inhibitor with respect to L-norepinephrine [2]. This indicates that the 4-chloro substitution is a key structural motif for this specific mode of action, differentiating it from other 1-aminoindane-based inhibitors like selegiline or rasagiline, which target MAO-B [3].
| Evidence Dimension | Enzyme Inhibition (Class-level) |
|---|---|
| Target Compound Data | Claimed as inhibitor |
| Comparator Or Baseline | 4,5-Dichloro-1-aminoindan: Competitive inhibitor (Ki not reported); Selegiline: MAO-B IC50 = 0.11 µM |
| Quantified Difference | Distinct target and mechanism of action |
| Conditions | Rat brain stem enzyme assay for norepinephrine N-methyltransferase |
Why This Matters
This unique target engagement profile allows researchers to use the 4-chloro derivative to probe a specific pathway (norepinephrine synthesis) that is not addressed by the more common MAO-B inhibiting 1-aminoindanes.
- [1] Eli Lilly and Company. (1979). Chlorinated 1-aminoindane N-methyl transferase inhibitors. Spanish Patent No. ES468208A1. View Source
- [2] Fuller, R. W., & Hemrick-Luecke, S. K. (1979). Inhibition of rat-brain norepinephrine N-methyltransferase in vitro and in vivo by chloro-substituted 1-aminoindans. Research Communications in Chemical Pathology and Pharmacology, 26(2), 391-394. View Source
- [3] Li, S., Lv, X., Cheng, K., Tian, Y., Huang, X., Kong, H., Duan, Y., Han, J., Liao, C., & Xie, Z. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1090-1093. View Source
